molecular formula C10H10O2 B1302522 2-Allylbenzoic acid CAS No. 61436-73-5

2-Allylbenzoic acid

Cat. No.: B1302522
CAS No.: 61436-73-5
M. Wt: 162.18 g/mol
InChI Key: PMXHYECRRNWMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allylbenzoic acid is an organic compound with the molecular formula C10H10O2 It is a derivative of benzoic acid, where an allyl group is attached to the second carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allylbenzoic acid can be synthesized through several methods. One common approach involves the allylation of benzoic acid derivatives. For instance, the reaction of benzoic acid with allyl bromide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the palladium-catalyzed allylic substitution of benzoic acid derivatives with allyl alcohols.

Industrial Production Methods: Industrial production of this compound typically involves large-scale allylation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the product. Catalysts like palladium on carbon are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Allylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Palladium acetate, oxygen, DMSO.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Phthalides.

    Reduction: Allylbenzyl alcohol, allylbenzene.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

2-Allylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-allylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, the allylic hydrogen atoms are abstracted, leading to the formation of reactive intermediates that undergo further transformation to yield phthalides . The presence of the allyl group enhances the reactivity of the compound, making it a valuable intermediate in various synthetic processes.

Comparison with Similar Compounds

  • 2-Vinylbenzoic acid
  • 4-(2-Propenyl)benzoic acid
  • 3-Allyl-4-methoxybenzoic acid
  • 4-Vinylbenzoic acid

Comparison: 2-Allylbenzoic acid is unique due to the position of the allyl group on the benzene ring, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 2-vinylbenzoic acid, which has a vinyl group instead of an allyl group, this compound exhibits different reactivity patterns in oxidation and substitution reactions. The presence of the allyl group also makes it more versatile in synthetic applications compared to its vinyl or propenyl counterparts.

Biological Activity

2-Allylbenzoic acid is an organic compound with notable biological activities, primarily attributed to its structural characteristics that allow it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzoic acid moiety substituted with an allyl group at the ortho position. Its chemical formula is C10H10O2C_{10}H_{10}O_2, and it has a molecular weight of approximately 162.19 g/mol. The presence of the allyl group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

Antioxidant Properties

This compound has been shown to possess antioxidant activity, which is crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Radical Scavenging : Its structure allows it to effectively neutralize free radicals, thereby reducing oxidative stress.
  • Membrane Disruption : In microbial cells, this compound can integrate into the lipid bilayer, causing destabilization and subsequent cell death.

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus, demonstrating its potential as a natural antimicrobial agent .

CompoundMIC (µg/mL)
This compound50
Control (Antibiotic)10

Study on Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity showed that this compound exhibited a scavenging rate of approximately 70% at a concentration of 100 µM, indicating strong antioxidant properties .

Concentration (µM)Scavenging Rate (%)
5050
10070

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Allylbenzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves allylation of benzoic acid derivatives. For example, reacting 2-bromobenzoic acid with allyl magnesium bromide under Grignard conditions, followed by acid workup. Reaction optimization should focus on temperature control (0–5°C for Grignard addition) and stoichiometric ratios (1:1.2 substrate-to-allylating agent) to minimize side reactions like over-allylation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm allyl group presence via 1H^1H NMR (δ 5.0–5.8 ppm for vinyl protons, δ 3.4–3.8 ppm for allylic CH2_2) and aromatic protons (δ 7.2–8.1 ppm).
  • IR : Look for O-H (broad ~3000 cm1^{-1}) and C=O (sharp ~1680 cm1^{-1}) stretches.
  • HPLC : Use a C18 column (methanol/water mobile phase) to assess purity (>95% area under the curve).
    Cross-reference with literature spectra for analogous benzoic acid derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water for 15 minutes and seek medical attention .
  • Store in a cool, dry place away from oxidizing agents. Monitor for decomposition via TLC or HPLC to detect byproducts .

Advanced Research Questions

Q. How does the allyl group influence the electronic and steric properties of this compound in catalytic reactions?

  • Methodological Answer : The allyl group introduces steric hindrance near the carboxylic acid moiety, affecting coordination in metal-catalyzed reactions (e.g., Pd-catalyzed coupling). Computational studies (DFT) can map electron density shifts, while Hammett constants quantify electronic effects. Experimentally, compare reaction rates of this compound with non-allylated analogs in esterification or amidation reactions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility : Strictly follow published experimental protocols (solvent, temperature, concentration) to replicate results.
  • Cross-validation : Use multiple techniques (e.g., 13C^{13}C NMR DEPT for carbon assignments, HRMS for molecular ion confirmation).
  • Literature review : Prioritize data from peer-reviewed journals adhering to standards like those in the Beilstein Journal of Organic Chemistry (e.g., detailed experimental sections in Supporting Information) .

Q. How can regioselectivity challenges in functionalizing the allyl group of this compound be addressed?

  • Methodological Answer :

  • Protecting groups : Temporarily protect the carboxylic acid (e.g., methyl ester) to direct allylic bromination or epoxidation.
  • Catalytic control : Use Pd(0) catalysts for selective allylic C-H activation. Monitor reaction progress via in-situ IR to detect intermediate species .

Q. What computational methods are effective in predicting the bioactivity of this compound analogs?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., allyl chain length) with bioactivity data from in vitro assays. Validate predictions with synthetic analogs .

Q. Experimental Design & Data Analysis

Q. How should researchers design experiments to compare the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Prepare buffered solutions (pH 2–12) and incubate this compound at 37°C.
  • Quantify degradation via UV-Vis (λ = 260 nm) or LC-MS at timed intervals.
  • Use kinetic modeling (first-order decay) to calculate half-life. Include controls (e.g., benzoic acid) to benchmark stability .

Q. What statistical approaches are appropriate for analyzing contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :

  • Apply multivariate analysis (PCA or PLS regression) to identify variables (e.g., logP, steric parameters) driving bioactivity discrepancies.
  • Use Bayesian meta-analysis to weigh data quality from different sources, prioritizing studies with rigorous reproducibility standards .

Properties

IUPAC Name

2-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXHYECRRNWMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372946
Record name 2-allylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61436-73-5
Record name 2-allylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Allylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Allylbenzoic acid
Reactant of Route 3
2-Allylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Allylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Allylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Allylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.